molecular formula C18H15N3O3 B11350753 N-(4-carbamoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(4-carbamoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11350753
M. Wt: 321.3 g/mol
InChI Key: SYUROLAKSZFXFE-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a methylphenyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-carbamoylphenyl isocyanate with 4-methylphenyl oxazole-3-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-carbamoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
  • N-(4-carbamoylphenyl)-2-(4-methylphenyl)benzamide

Uniqueness

N-(4-carbamoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-11-2-4-12(5-3-11)16-10-15(21-24-16)18(23)20-14-8-6-13(7-9-14)17(19)22/h2-10H,1H3,(H2,19,22)(H,20,23)

InChI Key

SYUROLAKSZFXFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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